molecular formula C11H13N3O2 B12600700 N-(5-cyano-6-ethoxy-4-methylpyridin-2-yl)acetamide

N-(5-cyano-6-ethoxy-4-methylpyridin-2-yl)acetamide

Cat. No.: B12600700
M. Wt: 219.24 g/mol
InChI Key: GRJHMMWMBVTJPX-UHFFFAOYSA-N
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Description

N-(5-cyano-6-ethoxy-4-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Chemical Reactions Analysis

N-(5-cyano-6-ethoxy-4-methylpyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(5-cyano-6-ethoxy-4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(5-cyano-6-ethoxy-4-methylpyridin-2-yl)acetamide can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N-(5-cyano-6-ethoxy-4-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C11H13N3O2/c1-4-16-11-9(6-12)7(2)5-10(14-11)13-8(3)15/h5H,4H2,1-3H3,(H,13,14,15)

InChI Key

GRJHMMWMBVTJPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=N1)NC(=O)C)C)C#N

Origin of Product

United States

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